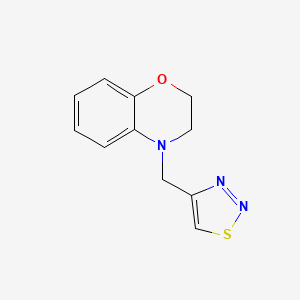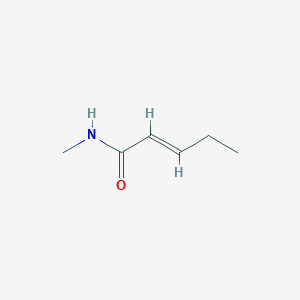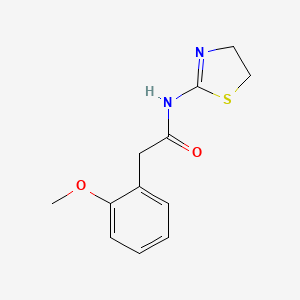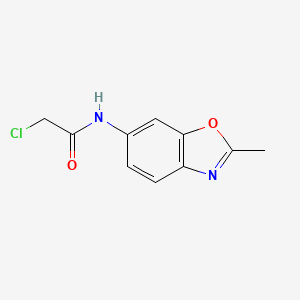
4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is made up of a benzoxazine ring and a thiadiazole ring. The compound is also known as TDB and has been synthesized using various methods. In
作用機序
The mechanism of action of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is not well understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of the microorganisms. TDB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
TDB has been shown to exhibit low toxicity in vitro and in vivo. The compound has been shown to be metabolized by the liver and excreted in the urine. TDB has also been shown to have low binding affinity to plasma proteins.
実験室実験の利点と制限
One of the advantages of using TDB in lab experiments is its low toxicity. The compound can be used at higher concentrations without causing harm to the cells or animals being studied. However, one of the limitations of using TDB in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.
将来の方向性
There are several future directions for the study of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine. One of the future directions is the synthesis of new derivatives of TDB with improved properties. These derivatives could have potential applications in various fields, such as materials science and medicinal chemistry.
Another future direction is the study of the mechanism of action of TDB. A better understanding of the mechanism of action could lead to the development of new drugs that are more effective and have fewer side effects.
Conclusion
In conclusion, 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine is a compound that has potential applications in various fields. The compound has been synthesized using various methods and has been studied extensively for its potential applications in materials science and medicinal chemistry. TDB has been shown to exhibit low toxicity and has potential as a drug candidate for the treatment of cancer and infectious diseases. However, further studies are needed to fully understand the mechanism of action of TDB and to develop new derivatives with improved properties.
合成法
The synthesis of 4-(Thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine has been carried out using various methods. One of the most common methods involves the reaction of 2-aminophenol with an isothiocyanate to form an intermediate product, which is then reacted with a hydrazine derivative to form the final product. Another method involves the reaction of 2-aminophenol with an isocyanate to form an intermediate product, which is then reacted with a thioamide to form the final product.
科学的研究の応用
TDB has been studied extensively for its potential applications in various fields. One of the most significant applications of TDB is in the field of materials science. TDB has been used to synthesize polymers and copolymers that have unique thermal and mechanical properties. These polymers and copolymers have potential applications in the production of electronic devices, such as solar cells, and in the production of high-performance materials.
TDB has also been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antibacterial and antifungal properties. TDB has also been studied for its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-(thiadiazol-4-ylmethyl)-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-4-11-10(3-1)14(5-6-15-11)7-9-8-16-13-12-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXFBVPKMACENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1CC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)




![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)